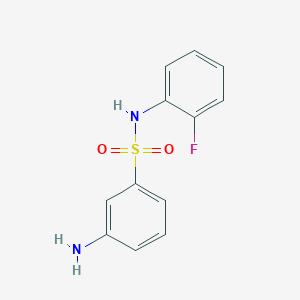
3-Amino-N-(2-fluoro-phenyl)-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Amino-N-(2-fluoro-phenyl)-benzenesulfonamide is a useful research compound. Its molecular formula is C12H11FN2O2S and its molecular weight is 266.29. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibition and Disease Pathway Investigation
3-Amino-N-(2-fluoro-phenyl)-benzenesulfonamide and its derivatives have been extensively studied for their role as enzyme inhibitors, particularly in the context of disease pathway investigations. One notable application is the inhibition of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in neurodegenerative diseases. Compounds similar to this compound have shown high-affinity inhibition of this enzyme, providing insights into the pathophysiological role of the kynurenine pathway in neuronal injury (Röver et al., 1997).
Carbonic Anhydrase Inhibition for Glaucoma Treatment
Another research focus is the inhibition of carbonic anhydrase, a critical enzyme for maintaining pH balance in various tissues. Derivatives of this compound have been synthesized and evaluated for their ability to inhibit carbonic anhydrase isoforms. This inhibition has potential therapeutic applications, including the treatment of glaucoma, as some derivatives have shown significant intraocular pressure-lowering activity in animal models (Nocentini et al., 2016).
Antimicrobial Activity and Chemical Characterization
Research into sulfonamide derivatives, including those related to this compound, has also explored their antimicrobial properties. Studies have characterized new sulfonamide derivatives through spectroscopic techniques, antimicrobial activity assessments, and computational methods, revealing their potential as antimicrobial agents (Demircioğlu et al., 2018).
Photodynamic Therapy for Cancer Treatment
In the context of cancer treatment, certain benzenesulfonamide derivatives have been synthesized and characterized for their potential in photodynamic therapy. These compounds have been evaluated for their singlet oxygen quantum yield, a crucial factor in photodynamic therapy's effectiveness against cancer. This research suggests that sulfonamide derivatives could be valuable in developing new photosensitizers for cancer treatment (Pişkin et al., 2020).
Drug Development and Molecular Analysis
Additionally, the synthesis and characterization of this compound derivatives have provided valuable insights for drug development. Studies have explored their structure-activity relationships, crystallographic analyses, and theoretical computational studies, aiding in the design of molecules with optimized pharmacological properties (Deng et al., 2021).
Properties
IUPAC Name |
3-amino-N-(2-fluorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S/c13-11-6-1-2-7-12(11)15-18(16,17)10-5-3-4-9(14)8-10/h1-8,15H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYJEQBTSCQVKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-yl)-2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide](/img/structure/B2849360.png)

![1-[4-(Oxiran-2-ylmethoxy)phenyl]iminothiolane 1-oxide](/img/structure/B2849363.png)


![1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2849370.png)

![2-Methyl-2-[3-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B2849373.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2849375.png)
![N-(4-methoxyphenyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetamide](/img/structure/B2849377.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2849378.png)


